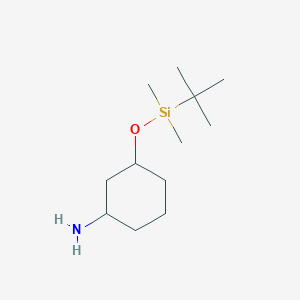

3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H27NOSi |

|---|---|

Molecular Weight |

229.43 g/mol |

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-amine |

InChI |

InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h10-11H,6-9,13H2,1-5H3 |

InChI Key |

UCCUEKPBIXIODS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCCC(C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. One common method is to start with cyclohexanol, which is then reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to form the TBDMS-protected cyclohexanol. This intermediate is then subjected to amination reactions to introduce the amine group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like TBDMS is crucial in large-scale synthesis to prevent unwanted side reactions and to facilitate the purification process .

Chemical Reactions Analysis

Key Reaction Parameters

Reaction Mechanism

The silylation proceeds via nucleophilic substitution:

-

Activation : The hydroxyl group of cyclohexanamine acts as a nucleophile.

-

Base Role : Triethylamine or pyridine deprotonates the hydroxyl group, enhancing nucleophilicity.

-

Substitution : TBS-Cl reacts with the deprotonated oxygen, displacing Cl⁻ and forming the silyl ether.

-

Workup : Washing with water and brine removes impurities, while drying (Na₂SO₄) and purification (silica gel chromatography) isolate the product .

Critical Factors Affecting Yield

-

Base Strength : Triethylamine and pyridine provide quantitative yields (95–100%), while imidazole results in lower yields (33%), likely due to weaker HCl scavenging .

-

Stoichiometry : Excess TBS-Cl (1.1–1.5 equivalents) ensures complete conversion.

-

Purification : Silica gel chromatography with EtOAc/pet ether eluents effectively removes unreacted reagents and byproducts .

Analytical Data

Challenges and Optimizations

-

Steric Hindrance : The cyclohexyl ring may reduce reaction efficiency compared to linear amines. Adjustments like extended reaction times or elevated temperatures could mitigate this.

-

Base Selection : Avoid imidazole for this reaction; prioritize triethylamine or pyridine for higher yields .

This compound’s synthesis and reactivity highlight the versatility of TBS protection in organic synthesis, enabling selective functionalization of hydroxyl groups while preserving amine reactivity.

Scientific Research Applications

Synthetic Chemistry Applications

1. Protecting Group in Organic Synthesis

3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine serves as an effective protecting group for alcohols and amines during organic synthesis. The tert-butyldimethylsilyl (TBDMS) group can be easily introduced and removed, allowing for selective reactions without interference from functional groups. This property is particularly useful in multi-step syntheses where functional group compatibility is crucial .

2. Synthesis of Complex Molecules

The compound is utilized in the synthesis of complex organic molecules, including cyclic amines and other nitrogen-containing heterocycles. Its ability to stabilize reactive intermediates makes it a valuable building block in the development of pharmaceuticals and agrochemicals .

Medicinal Chemistry Applications

1. Drug Development

Research indicates that derivatives of this compound have potential therapeutic applications. For instance, modifications of the compound have been explored for their activity as anti-inflammatory agents and as modulators of various biological pathways . The compound's structure allows for the design of analogs that can interact with specific biological targets, making it relevant in drug discovery.

2. Ammonia Surrogate in C-N Coupling Reactions

In medicinal chemistry, the compound has been investigated as an ammonia surrogate in C-N coupling reactions, which are essential for synthesizing amine-containing pharmaceuticals. This application highlights its versatility and importance in developing new therapeutic agents .

Catalytic Applications

1. Nickel Catalysis

The compound has been studied for its role as a ligand in nickel-catalyzed reactions. Its ability to stabilize nickel complexes enhances catalytic efficiency and selectivity in various organic transformations, including cross-coupling reactions . This application is significant for developing sustainable synthetic methodologies that minimize waste.

Case Studies

Mechanism of Action

The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine involves its interaction with specific molecular targets. The TBDMS group provides steric protection, allowing selective reactions at other functional sites. The amine group can participate in hydrogen bonding and nucleophilic reactions, making the compound versatile in various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Cyclohexane vs. Linear Backbones

A key structural analog is N-(3-((tert-Butyldimethylsilyl)oxy)propyl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide (11b) , which utilizes a TBS-protected propylamine backbone instead of cyclohexanamine .

The cyclohexane backbone imposes significant steric constraints, reducing nucleophilic attack rates compared to linear analogs. This rigidity can enhance stereoselectivity in certain reactions but may limit accessibility in crowded catalytic environments.

Protecting Group Comparison: TBS vs. Boc

While the TBS group protects hydroxyls, tert-butoxycarbonyl (Boc) is a carbamate-based amine-protecting group. The compound N1,N6-bis(2-ethylphthalimido)-N1,N2,N3,N4,N5,N6-hexa(tert-butoxycarbonyl)-pentaethylenehexamine (7b) exemplifies Boc protection .

| Property | TBS-O Protection | Boc Protection |

|---|---|---|

| Cleavage Conditions | Fluoride ions (e.g., TBAF) | Acid (e.g., TFA, HCl) |

| Stability | Stable under acidic/basic conditions | Labile under strong acids |

| Functional Group | Hydroxyl | Amine |

TBS is orthogonal to Boc, enabling sequential deprotection strategies. However, TBS’s sensitivity to fluoride limits compatibility with late-stage boron-containing reagents, whereas Boc’s acid lability restricts use in strongly acidic environments .

Electronic and Solubility Effects

- Solubility: Cyclohexane derivatives are more hydrophobic than linear analogs, reducing aqueous solubility but improving compatibility with non-polar reaction media .

Data Table: Comparative Analysis

Biological Activity

3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula: C12H23NOSi

- Molecular Weight: 239.40 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of enzyme activity, potentially influencing pathways involved in inflammation and cellular signaling.

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of silylated compounds. For instance, compounds similar to this compound have demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, which may be critical in conditions such as neurodegenerative diseases.

Study 1: Neuroprotection in In Vitro Models

In a study examining the effects of silylated compounds on neuronal cell viability, researchers treated cultured neurons with varying concentrations of this compound. The results indicated a significant increase in cell survival rates under oxidative stress conditions compared to untreated controls, highlighting its potential as a neuroprotective agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 30 |

| 10 | 55 |

| 50 | 80 |

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of silylated amines. In this study, this compound was shown to significantly reduce levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

| Treatment | TNF-α Levels (pg/mL) |

|---|---|

| Control | 1000 |

| LPS | 2000 |

| LPS + Compound | 800 |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine?

- Methodological Answer: The compound is typically synthesized via silyl ether protection of a hydroxyl group on cyclohexanamine. A common approach involves reacting 3-hydroxycyclohexanamine with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or pyridine under anhydrous conditions . The reaction is monitored by thin-layer chromatography (TLC), and purification is achieved via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). Yield optimization requires strict control of moisture, as silyl ethers are hydrolytically sensitive .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy is critical. The tert-butyldimethylsilyl (TBDMS) group exhibits distinct -NMR signals at ~0.1 ppm (singlet for Si(CH)) and -NMR signals near 18–25 ppm (SiC). The cyclohexane backbone is confirmed by coupling patterns in -NMR (e.g., axial/equatorial proton splitting). Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) verifies the molecular ion peak (expected m/z: calculated from molecular formula) and fragmentation patterns .

Advanced Research Questions

Q. How does the TBDMS group influence the stability of this compound under varying experimental conditions?

- Methodological Answer: The TBDMS group enhances steric protection but is labile under acidic or nucleophilic conditions. To assess stability:

- Hydrolytic Stability : Expose the compound to buffered solutions (pH 3–9) at 25–50°C and monitor degradation via HPLC. Compare half-lives to unprotected analogs.

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Reaction Compatibility : Test stability in common solvents (e.g., THF, DMF) with/without catalysts (e.g., Pd(PPh)) under inert atmospheres .

Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?

- Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during silylation. Monitor enantiomeric excess (ee) via chiral HPLC with a polysaccharide column.

- Asymmetric Catalysis : Employ palladium catalysts (e.g., Pd(OAc) with chiral ligands like Josiphos) to induce stereocenter formation. Reaction parameters (temperature, solvent polarity) are tuned using design-of-experiments (DoE) software .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze one enantiomer from a racemic mixture .

Q. How to address contradictory literature reports on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: Contradictions often arise from differences in reaction conditions (e.g., catalyst loading, moisture levels).

- Controlled Replication : Reproduce reported protocols while strictly controlling variables (e.g., solvent dryness, inert gas purity).

- Mechanistic Probes : Use -NMR to track catalyst integrity or in-situ IR to detect intermediate species.

- Data Reconciliation : Compare yields and side products under standardized conditions. For example, Pd-catalyzed reactions may require higher ligand-to-metal ratios to suppress deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.